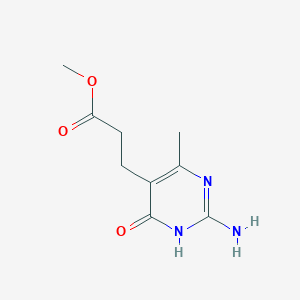

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate

Descripción general

Descripción

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound . It is a derivative of pyrimidine and can be used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 2-Amino-4-hydroxy-6-methylpyrimidine is C5H7N3O . The molecular weight is 125.13 .Physical And Chemical Properties Analysis

2-Amino-4-hydroxy-6-methylpyrimidine is a white to cream powder . It has a melting point of >300°C . It is insoluble in water and organic solvents, but soluble in acid and alkali solutions .Aplicaciones Científicas De Investigación

Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and significant unbound fractions in human plasma, demonstrating efficacy in vivo models of bone turnover following oral administration. This research highlights the potential of these derivatives in clinical development for osteoporosis treatment (Coleman et al., 2004).

Antiviral Activity

Derivatives of Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate have been studied for their antiviral properties. Research involving 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines shows that these compounds inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. This indicates a significant potential for the development of new antiviral therapies leveraging these compounds' unique structural benefits (Holý et al., 2002).

Synthesis from Levulinic Acid

A study demonstrates the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing a novel approach to obtaining pyrimidine and pyrimidine-like derivatives. This process offers a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate and highlights the synthetic potential and versatility of methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives (Flores et al., 2013).

Applications in Heterocyclic Synthesis

Research into the applications of 2-arylhydrazononitriles for the synthesis of heterocyclic substances demonstrates the utility of methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives in creating compounds with antimicrobial activities. This work opens up new avenues for developing antimicrobial agents using these pyrimidine derivatives as key intermediates (Behbehani et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate is a derivative of pyrimidine . Pyrimidine derivatives are known to play a crucial role in the field of biological research, particularly in the synthesis of nucleotide analogs and genetic engineering .

Pharmacokinetics

It’s worth noting that the compound is sparingly soluble in aqueous base and slightly soluble in dmso , which may influence its bioavailability.

Action Environment

The action, efficacy, and stability of Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the pH of the environment could affect its action . Furthermore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Propiedades

IUPAC Name |

methyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVUAAOWYUYTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359079 | |

| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497246-54-5 | |

| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)

![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)

![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)

![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)

![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)